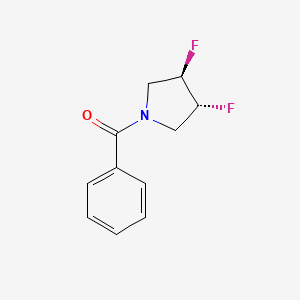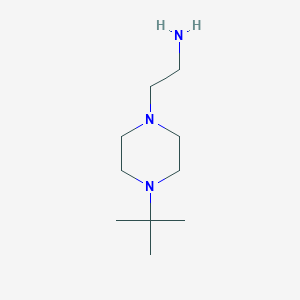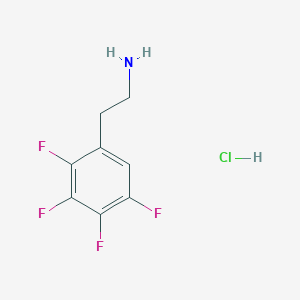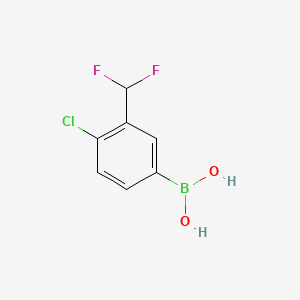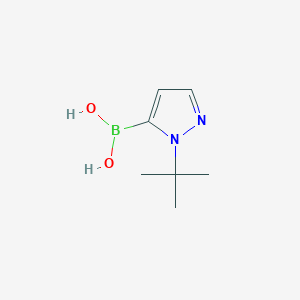
1-Tert-butyl-1H-pyrazole-5-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-tert-butyl-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a tert-butyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-tert-butyl-1H-pyrazol-5-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly functional group tolerant.
Industrial Production Methods: Industrial production of boronic acids, including (1-tert-butyl-1H-pyrazol-5-yl)boronic acid, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (1-tert-butyl-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivatives.
Reduction: Formation of boron-containing reduced products.
Substitution: Participation in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Utilizes palladium catalysts and bases like potassium carbonate in cross-coupling reactions.
Major Products: The major products formed from these reactions include various boronic acid derivatives and coupled products, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
(1-tert-butyl-1H-pyrazol-5-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (1-tert-butyl-1H-pyrazol-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . This process leads to the formation of a new carbon-carbon bond, with the boronic acid acting as a nucleophile .
Comparaison Avec Des Composés Similaires
1-Boc-pyrazole-4-boronic acid pinacol ester: Another boronic acid derivative with a pyrazole ring, used in similar cross-coupling reactions.
Pyrazole-3-boronic acid: A related compound with a different substitution pattern on the pyrazole ring.
Uniqueness: (1-tert-butyl-1H-pyrazol-5-yl)boronic acid is unique due to the presence of the tert-butyl group, which can influence its reactivity and steric properties. This makes it a valuable reagent in specific synthetic applications where steric hindrance and electronic effects are crucial .
Propriétés
Formule moléculaire |
C7H13BN2O2 |
|---|---|
Poids moléculaire |
168.00 g/mol |
Nom IUPAC |
(2-tert-butylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C7H13BN2O2/c1-7(2,3)10-6(8(11)12)4-5-9-10/h4-5,11-12H,1-3H3 |
Clé InChI |
BEHICXDUSBYTDL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=NN1C(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


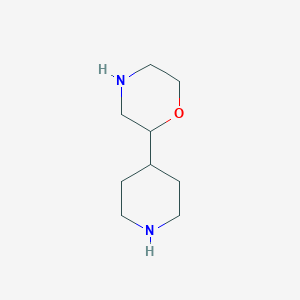
![1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride](/img/structure/B13458052.png)
![2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride](/img/structure/B13458060.png)
![6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458065.png)
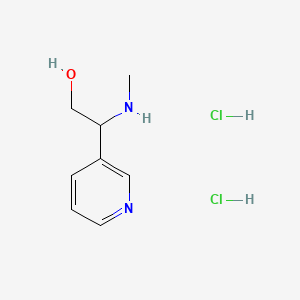
![{[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]carbamoyl}methyl methanesulfonate](/img/structure/B13458070.png)
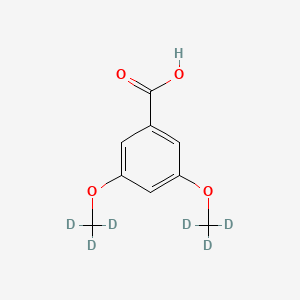
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458075.png)
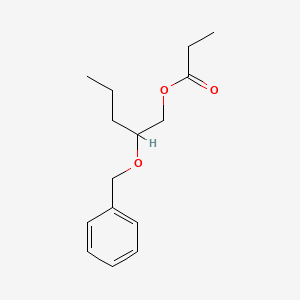
![[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B13458095.png)
